![molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0](/img/structure/B52574.png)
Aristolactam BIII
Overview
Description
Aristolactam BIII is a natural product found in Piper arborescens, Piper caninum, and other organisms . It has been identified as a novel DYRK1A inhibitor . It possesses anti-platelet aggregation activity in vitro and shows significant cytotoxic activity against P-388, HT-29, and A549 cell lines .
Synthesis Analysis
A series of natural aristolactams and their analogues have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines .
Molecular Structure Analysis
The molecular formula of Aristolactam BIII is C18H15NO4 . The structure of Aristolactam BIII and its interaction with Lys188 of DYRK1A is essential to its DYRK1A inhibitory effect .
Chemical Reactions Analysis
Aristolactam BIII potently inhibited the kinase activity of DYRK1A in vitro (IC = 9.67 nM) and effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Physical And Chemical Properties Analysis
The molecular weight of Aristolactam BIII is 309.3 g/mol . Other physical and chemical properties are not available from the search results.
Scientific Research Applications
DYRK1A Inhibition
Aristolactam BIII has been identified as a naturally derived inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome (DS), wherein DYRK1A is overexpressed by 1.5-fold because of trisomy of human chromosome 21 . Aristolactam BIII has shown potential in rescuing Down syndrome-related phenotypes .
Treatment of Neurological Disorders
Aristolactam BIII has shown potential in treating neurological disorders. It has been found to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological defects of DS-like Drosophila models .
Tau Hyperphosphorylation Suppression
Oral administration of Aristolactam BIII has been found to acutely suppress Tau hyperphosphorylation in the brain of DYRK1A transgenic mice . This suggests potential applications in the treatment of neurodegenerative diseases where Tau hyperphosphorylation is a significant factor.
CDK1/Cyclin B Inhibition
In a systematic in vitro evaluation of 2,500 plant extracts, Aristolactam BIII was found to show submicromolar IC50 values on DYRK1A and also inhibit CDK1/Cyclin B . CDK1/Cyclin B plays a crucial role in cell cycle regulation, and its inhibition can have implications in cancer treatment .
Potential Role in Cancer Treatment
Given its inhibitory effects on DYRK1A and CDK1/Cyclin B, Aristolactam BIII could potentially be used in cancer treatment. Both these kinases are implicated in several human diseases such as cancer .
Natural Product Derived from Herbal Plants
Aristolactam BIII is a natural product derived from herbal plants . This suggests potential applications in the field of natural medicine and drug discovery.
Mechanism of Action
Target of Action
Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .
Mode of Action
Aristolactam BIII potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .
Biochemical Pathways
The inhibition of DYRK1A by Aristolactam BIII affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.
Pharmacokinetics
It’s known that aristolactam biii can be administered orally .
Result of Action
Aristolactam BIII rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .
Safety and Hazards
properties
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam BIII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Aristolactam BIII?
A1: Aristolactam BIII has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, Aristolactam BIII has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].
Q2: Where is Aristolactam BIII naturally found?
A2: Aristolactam BIII has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.
Q3: Are there any synthetic routes available for producing Aristolactam BIII?
A3: While the provided research papers do not delve into the specific synthesis of Aristolactam BIII, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for Aristolactam BIII synthesis could be an area of further exploration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.